N-(2,4-Dinitrophenyl)-L-serine

Description

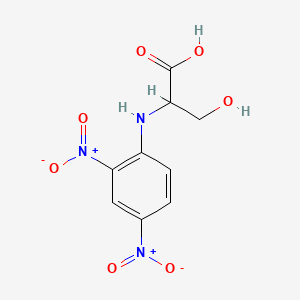

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQZBOCQYMVLTC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909555 | |

| Record name | N-(2,4-Dinitrophenyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-64-7, 10547-30-5 | |

| Record name | N-(2,4-Dinitrophenyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dinitrophenyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DINITROPHENYL)-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXZ72QE93V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-(2,4-Dinitrophenyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(2,4-Dinitrophenyl)-L-serine, a derivative of the amino acid L-serine. This compound is valuable in various research applications, including peptide sequencing and the identification of N-terminal amino acids. This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate a thorough understanding of the processes involved.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic aromatic substitution reaction between L-serine and 2,4-dinitrofluorobenzene (DNFB), commonly known as Sanger's reagent. The reaction is typically performed in an alkaline medium to deprotonate the amino group of L-serine, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring of DNFB.

Reaction Scheme

The chemical transformation is illustrated in the following reaction:

L-serine + 2,4-dinitrofluorobenzene → this compound + Hydrofluoric acid

Experimental Protocol: Synthesis

This protocol details the steps for the synthesis of this compound.

Materials:

-

L-serine

-

2,4-dinitrofluorobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Dissolution of L-serine: In a round-bottom flask, dissolve L-serine in an aqueous solution of sodium bicarbonate (a mild base). The bicarbonate solution should be in molar excess to ensure the deprotonation of the amino group of L-serine.

-

Addition of DNFB: To the stirring solution of L-serine, add a solution of 2,4-dinitrofluorobenzene in ethanol. A slight molar excess of DNFB is typically used to ensure complete reaction of the L-serine.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the ethanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted DNFB.

-

The aqueous layer, containing the sodium salt of this compound, is then acidified to a pH of approximately 1-2 with dilute hydrochloric acid. This protonates the carboxylate group, causing the product to precipitate.

-

-

Isolation of Crude Product: The precipitated yellow solid is collected by vacuum filtration using a Büchner funnel, washed with cold water, and then dried.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and by-products, necessitating further purification. The two primary methods for purifying this compound are recrystallization and column chromatography.

Experimental Protocol: Recrystallization

Recrystallization is a technique used to purify solids based on their differential solubility in a hot versus a cold solvent.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water, ethyl acetate (B1210297)/hexane)

-

Activated carbon (optional)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Solvent Selection: A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for DNP-amino acids include ethanol-water or ethyl acetate-hexane mixtures.

-

Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimum amount of the hot recrystallization solvent is added to dissolve it completely.

-

Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated carbon can be added to the hot solution to adsorb these impurities. The solution is then hot-filtered to remove the carbon.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation of Pure Product: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.

Experimental Protocol: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (stationary phase)

-

Eluent (mobile phase), e.g., a mixture of ethyl acetate and hexane, or chloroform (B151607) and methanol.

Equipment:

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates and chamber for monitoring

Procedure:

-

Column Packing: A slurry of silica gel in the chosen eluent is prepared and packed into the chromatography column.

-

Sample Loading: The crude product is dissolved in a minimum amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The eluent is passed through the column, and the separated components are collected in fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

-

Fraction Analysis: The composition of the collected fractions is monitored by TLC.

-

Isolation of Pure Product: Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Purification Workflow Diagram

Caption: Purification workflows for this compound.

Data Presentation

The following tables summarize key quantitative data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉N₃O₇ |

| Molecular Weight | 271.18 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 177 °C |

| Purity (Commercial) | >98.0% (by HPLC)[1] |

Synthesis and Purification Parameters

| Parameter | Details |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Key Reagents | L-serine, 2,4-dinitrofluorobenzene (DNFB) |

| Reaction Conditions | Alkaline medium (e.g., NaHCO₃), Room temperature to 50°C, 1-2 hours |

| Purification Methods | Recrystallization, Column Chromatography |

| Recrystallization Solvents | Ethanol/Water, Ethyl Acetate/Hexane |

| Chromatography Phases | Stationary: Silica gel; Mobile: Ethyl acetate/Hexane or Chloroform/Methanol |

Conclusion

This technical guide has provided a detailed framework for the synthesis and purification of this compound. The protocols and workflows presented are based on established chemical principles and are intended to serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development. Adherence to these methodologies should enable the successful preparation of high-purity this compound for a variety of scientific applications.

References

An In-depth Technical Guide on the Solubility of N-(2,4-Dinitrophenyl)-L-serine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2,4-Dinitrophenyl)-L-serine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative assessment based on the general properties of similar compounds.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common laboratory solvents. The table below is provided as a template for researchers to populate with their own experimentally determined values.

| Solvent | Molarity (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | |||||

| Ethanol | |||||

| Methanol | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Dimethylformamide (DMF) | |||||

| Acetone (B3395972) |

Qualitative Assessment: this compound is a derivative of the amino acid L-serine. The presence of the polar serine backbone, which includes a carboxylic acid, an amino group, and a hydroxyl group, suggests some degree of solubility in polar protic solvents like water, ethanol, and methanol. However, the bulky and hydrophobic 2,4-dinitrophenyl group will significantly decrease its aqueous solubility compared to unsubstituted L-serine. Dinitrophenyl-derivatized amino acids are generally known to have low solubility in water.

It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds. Its solubility in acetone is expected to be moderate.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound. This protocol is based on the widely used shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

2.1. Materials

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the saturated solution by back-calculating from the calibration curve, taking into account the dilution factor.

-

2.3. Data Presentation

-

Express the solubility in various units such as molarity (mol/L), grams per liter (g/L), and milligrams per milliliter (mg/mL).

-

Record the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Spectroscopic data for N-(2,4-Dinitrophenyl)-L-serine (NMR, IR, UV-Vis)

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2,4-Dinitrophenyl)-L-serine, a derivative of the amino acid L-serine. This compound is of significant interest to researchers in biochemistry and analytical chemistry, primarily for its application in the derivatization of amino acids for chromatographic analysis. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, detailed experimental protocols for these analyses, and a workflow for its synthesis and application.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.0-9.1 | d | H-3 (DNP) | |

| ~8.3-8.4 | dd | H-5 (DNP) | |

| ~7.2-7.3 | d | H-6 (DNP) | |

| Undetermined | m | α-H | |

| Undetermined | m | β-H₂ |

Note: Specific chemical shifts and coupling constants for the serine moiety are not fully available in the public domain. The J-values between H-α and H-β in DNP-serine are noted to be somewhat lower than in free serine.[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 | O-H stretch (carboxylic acid), N-H stretch |

| ~1715 | C=O stretch (carboxylic acid) |

| ~1620 | Aromatic C=C stretch |

| ~1590 | N-H bend |

| ~1520, 1340 | NO₂ asymmetric and symmetric stretch |

| ~1250 | C-O stretch |

| ~1090 | C-N stretch |

Note: This is a representative peak list based on the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λmax) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent |

| ~340 | ~30,000 | Acetonitrile (B52724)/Water |

Note: The dinitrophenyl group is a strong chromophore, allowing for sensitive detection.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

Instrumentation and Acquisition:

-

Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument, is used for data acquisition.

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra are acquired using techniques such as proton noise decoupling to simplify the spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.

IR Spectroscopy

Sample Preparation: The solid sample is prepared as a KBr (potassium bromide) pellet.[3] A small amount of this compound (approximately 1-2 mg) is finely ground with about 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Measurement: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent, such as a mixture of acetonitrile and water.[4] This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

Instrumentation and Acquisition:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Measurement: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-600 nm). The solvent used for sample preparation is used as the blank. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Experimental Workflow: Synthesis and Analysis

The primary application of this compound is as a derivatized amino acid for chromatographic separation and quantification. The following diagram illustrates the typical workflow for its synthesis and subsequent analysis.

Caption: Synthesis and analysis workflow for this compound.

This workflow highlights the derivatization of L-serine with 1-fluoro-2,4-dinitrobenzene (DNFB), followed by the separation and quantification of the resulting this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[2][4][5][6][7][8][9] This method is widely used for the analysis of amino acids in various biological and chemical samples.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 3. N-(2,4-Dinitrophenyl)serine | C9H9N3O7 | CID 259582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 6. The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-(2,4-Dinitrophenyl)-L-serine: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dinitrophenyl)-L-serine (DNP-Ser) is a derivative of the amino acid L-serine, widely utilized in biochemical and analytical research, particularly in the historical context of peptide sequencing. Understanding its stability and degradation pathways is crucial for its proper handling, storage, and for the accurate interpretation of experimental results where it is used as a standard or a reagent. This technical guide provides a comprehensive overview of the known stability characteristics and degradation mechanisms of this compound, based on available scientific literature. It also outlines general experimental protocols for its stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₉N₃O₇ |

| Molecular Weight | 271.18 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | Approximately 177 °C |

| Solubility | Sparingly soluble in water. |

Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. While specific quantitative kinetic data for DNP-Ser is scarce in the public domain, the general behavior of N-(2,4-dinitrophenyl) amino acids provides significant insights into its stability profile.

pH Stability

N-(2,4-dinitrophenyl) amino acids exhibit pH-dependent stability. In strongly acidic or alkaline solutions, the molecule is susceptible to degradation.

-

Acidic Conditions: In acidic media, there is a potential for the decomposition of the dinitrophenyl group, which may be exacerbated by exposure to light.

-

Alkaline Conditions: Basic conditions can catalyze the cyclization of N-(2,4-dinitrophenyl) amino acids, a significant degradation pathway. This reaction is initiated by the deprotonation of the amino group.

Photostability

This compound is known to be light-sensitive. Exposure to light, particularly in solution, can lead to its degradation. Photochemical decomposition is a critical factor to consider during its handling and storage, and when used in light-exposed experimental setups.

Thermal Stability

Degradation Pathways

The degradation of this compound can proceed through several pathways, with the most well-documented being base-catalyzed cyclization. Other potential pathways include hydrolysis and photodegradation, leading to a variety of degradation products.

Base-Catalyzed Cyclization

In the presence of a base, N-(2,4-dinitrophenyl) amino acids can undergo an intramolecular cyclization reaction. This pathway is initiated by the deprotonation of the secondary amine. The resulting anion attacks the ortho-nitro-substituted carbon of the phenyl ring, leading to the formation of a 2-substituted 5-nitro-1H-benzimidazole-3-oxide. This reaction is a significant degradation route in alkaline solutions.

Photodegradation

Exposure to light can induce photochemical reactions in the dinitrophenyl moiety. The specific products of photodegradation for this compound are not well-documented in the literature but are likely to involve reactions of the nitro groups and cleavage of the C-N bond.

Hydrolysis

Under harsh acidic or alkaline conditions, hydrolysis of the amide bond between the serine and the dinitrophenyl group could potentially occur, leading to the formation of L-serine and 2,4-dinitroaniline.

Summary of Stability and Degradation

The following table summarizes the known and potential stability and degradation characteristics of this compound under various stress conditions.

| Stress Condition | Stability | Potential Degradation Pathways | Potential Degradation Products |

| Acidic (pH < 3) | Unstable | Hydrolysis, Photodegradation | L-Serine, 2,4-Dinitroaniline, Photoproducts |

| Neutral (pH ~7) | Relatively Stable | Photodegradation | Photoproducts |

| Alkaline (pH > 8) | Unstable | Base-Catalyzed Cyclization, Hydrolysis | 2-substituted 5-nitro-1H-benzimidazole-3-oxide, L-Serine, 2,4-Dinitroaniline |

| Light Exposure | Unstable | Photochemical Decomposition | Various Photoproducts |

| Elevated Temperature | Moderately Stable | Thermal Decomposition (Dehydration, Decarboxylation, Deamination of serine moiety) | Dehydroalanine derivative, Decarboxylated products, Deaminated products |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop stability-indicating analytical methods.

General Workflow for a Forced Degradation Study

Detailed Methodologies

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Acidic and Basic Hydrolysis:

-

Acidic: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the samples before analysis.

3. Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Incubate at room temperature for a defined period (e.g., 24 hours).

4. Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period.

-

Solution State: Heat the stock solution at a controlled temperature (e.g., 80°C) for a defined period.

5. Photolytic Degradation:

-

Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) in a photostability chamber for a defined duration.

-

A control sample should be kept in the dark under the same temperature conditions.

6. Analytical Method:

-

A stability-indicating HPLC method should be developed and validated. A reversed-phase C18 column is typically suitable.

-

The mobile phase could consist of a gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer).

-

Detection is typically performed using a UV detector at a wavelength where both the parent compound and potential degradation products absorb (e.g., 360 nm for the DNP chromophore).

-

LC-MS can be used for the identification of unknown degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.

Conclusion

This compound is a compound with moderate stability that is susceptible to degradation under specific environmental conditions. The primary degradation pathways include base-catalyzed cyclization and photodegradation. Researchers and professionals working with this compound should take precautions to protect it from light and alkaline environments to ensure its integrity. The implementation of forced degradation studies is essential for a thorough understanding of its stability profile and for the development of robust analytical methods. Further research is warranted to obtain quantitative kinetic data and to fully characterize the degradation products under various stress conditions.

N-(2,4-Dinitrophenyl)-L-serine: A Comprehensive Technical Guide

CAS Number: 1655-64-7

This technical guide provides an in-depth overview of N-(2,4-Dinitrophenyl)-L-serine, a derivative of the amino acid L-serine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and analytical methods. While specific biological data for this compound is limited in publicly available literature, this guide also explores the potential biological context based on the known roles of L-serine and dinitrophenyl compounds.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to yellow or green powder.[1] It is characterized by the presence of a 2,4-dinitrophenyl group attached to the amino group of L-serine. This modification significantly alters the physicochemical properties of the parent amino acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1655-64-7 | [2] |

| Molecular Formula | C₉H₉N₃O₇ | [1] |

| Molecular Weight | 271.19 g/mol | [1] |

| Appearance | White to Yellow to Green powder to crystal | [1] |

| Melting Point | 177 °C | [3] |

| Purity | >98.0% (T)(HPLC) | [1] |

| Synonyms | N-Dnp-L-serine, Dnp-Ser-OH | [1] |

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-serine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution where the amino group of L-serine attacks the electron-deficient aromatic ring of FDNB, displacing the fluorine atom.

Materials:

-

L-serine

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolution of L-serine: Dissolve a known molar amount of L-serine in an aqueous solution of sodium bicarbonate (e.g., 2% w/v). The bicarbonate solution acts as a base to deprotonate the amino group of L-serine, enhancing its nucleophilicity.

-

Addition of FDNB: To the L-serine solution, add a slight molar excess of FDNB dissolved in a minimal amount of a suitable organic solvent like ethanol.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for a designated period (typically 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted FDNB.

-

Acidification and Precipitation: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 1-2. This protonates the carboxyl group of the DNP-L-serine, causing it to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of DNP-amino acids.

Table 2: Representative HPLC Method for Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, both containing a small percentage of trifluoroacetic acid (TFA) |

| Detection | UV detector at a wavelength of approximately 360 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This method allows for the separation and quantification of this compound from starting materials and byproducts. The dinitrophenyl group provides a strong chromophore, enabling sensitive UV detection.

Biological Context and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in scientific literature. However, an understanding of its potential roles can be inferred from the known functions of its constituent parts: L-serine and the dinitrophenyl group.

The Role of L-Serine

L-serine is a non-essential amino acid with crucial roles in the central nervous system and overall metabolism. It serves as a precursor for the synthesis of other amino acids, including glycine (B1666218) and D-serine, which are important neurotransmitters.[4] D-serine, in particular, is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory.[5]

It is plausible that the dinitrophenyl modification could alter the ability of the serine molecule to be recognized by enzymes such as serine racemase, thereby affecting the downstream signaling pathways of D-serine. Furthermore, the bulky DNP group could sterically hinder the interaction of the serine backbone with its native transporters and receptors.

The Role of the Dinitrophenyl Group

The 2,4-dinitrophenyl group is widely used in biochemistry and immunology.

-

Protein Sequencing: As introduced by Frederick Sanger, FDNB reacts with the N-terminal amino acid of a polypeptide chain. After hydrolysis, the DNP-labeled amino acid can be identified, allowing for the determination of the amino acid sequence.[6]

-

Enzyme Inhibition: DNFB has been shown to inhibit the activity of certain enzymes by modifying amino acid residues at their active sites.[6]

-

Immunology: DNP compounds are commonly used as haptens. When conjugated to a larger carrier protein, they can elicit a robust immune response, making them valuable tools for studying antibody production and B-cell activation.[7]

It is conceivable that this compound could be investigated for its potential to modulate immune responses or to act as a specific inhibitor for certain enzymes, although such studies have not been reported.

Conclusion and Future Directions

This compound is a well-characterized chemical compound with established methods for its synthesis and analysis. Its primary utility to date has been as a laboratory reagent. The significant lack of data regarding its specific biological effects presents a clear area for future research.

For drug development professionals, this compound could be explored as a starting point for the design of novel molecules targeting serine metabolic pathways or as a tool to probe the binding pockets of serine-utilizing enzymes. For researchers and scientists, investigating the impact of the dinitrophenyl modification on the known neurological functions of serine could yield valuable insights into the structure-activity relationships of NMDA receptor modulators. Further studies are warranted to elucidate the specific biological profile of this compound and to determine its potential for therapeutic or research applications.

References

- 1. N-(2,4-Dinitrophenyl)serine | C9H9N3O7 | CID 259582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. D-Serine inhibits serine palmitoyltransferase, the enzyme catalyzing the initial step of sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. 2,4-Dinitrophenyl (DNP)-specific continuous B cell lines as a model system for studying B cell activation and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of N-(2,4-Dinitrophenyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine), a derivative of the amino acid L-serine. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and analytical applications of this compound.

Core Properties of this compound

This compound is a stable, yellow crystalline compound. It is formed by the reaction of L-serine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. This reaction is a cornerstone of protein chemistry, historically used for the determination of N-terminal amino acids of polypeptides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₉N₃O₇ |

| Molecular Weight | 271.18 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 177 °C |

| CAS Number | 1655-64-7 |

Synthesis and Experimental Protocols

The primary application of this compound is in the context of N-terminal amino acid analysis of proteins, a method pioneered by Frederick Sanger.

The synthesis of DNP-L-serine is achieved through the reaction of L-serine with Sanger's reagent (1-fluoro-2,4-dinitrobenzene) under mildly alkaline conditions. This reaction is a nucleophilic aromatic substitution where the amino group of L-serine attacks the electron-deficient benzene (B151609) ring of FDNB, displacing the fluorine atom.

Experimental Protocol:

-

Reaction Setup: Dissolve the peptide or protein sample in a suitable buffer, typically sodium bicarbonate solution, to maintain a mildly alkaline pH (around 8-9). At this pH, the N-terminal α-amino group is deprotonated and acts as a potent nucleophile.

-

Addition of Sanger's Reagent: Add an excess of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) to the solution. The reaction is typically carried out in the dark to prevent photodegradation of the DNP group.

-

Incubation: Allow the reaction to proceed for several hours at room temperature or with gentle heating. The DNP group covalently attaches to the N-terminal amino acid, forming a DNP-polypeptide.

-

Acid Hydrolysis: After the reaction is complete, the DNP-polypeptide is subjected to complete acid hydrolysis. This is typically achieved by heating the sample in 6 M HCl at 100-110°C for 12-24 hours. This process cleaves all the peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.

-

Extraction and Identification: The resulting mixture contains free amino acids and the DNP-derivatized N-terminal amino acid (in this case, DNP-L-serine if serine was the N-terminal residue). The DNP-amino acid is typically yellow and can be extracted from the aqueous solution using an organic solvent like ether.

-

Chromatographic Analysis: The extracted DNP-amino acid is then identified using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity of the DNP-amino acid is confirmed by comparing its retention time or Rf value with that of known DNP-amino acid standards.

The following diagram illustrates the workflow for identifying the N-terminal amino acid of a peptide using Sanger's reagent.

Caption: Workflow for N-terminal serine identification using Sanger's reagent.

Biological Context and Signaling Pathways

While this compound itself is not known to be directly involved in biological signaling pathways, its parent molecule, L-serine, and its stereoisomer, D-serine, are crucial players in cellular metabolism and neurotransmission.

L-serine is a non-essential amino acid that serves as a precursor for the synthesis of proteins, other amino acids such as glycine (B1666218) and cysteine, and is a key component in the biosynthesis of purines and pyrimidines. It also plays a significant role in one-carbon metabolism.

D-serine, on the other hand, is a neuromodulator that acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain. The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase. The "serine shuttle" hypothesis describes the metabolic crosstalk between astrocytes and neurons, where astrocytes supply L-serine to neurons for the synthesis of D-serine, which then modulates NMDA receptor activity and synaptic plasticity.

The dinitrophenyl modification renders the serine molecule biologically inactive in these pathways. Its primary significance remains as a chemical tag for analytical purposes.

Conclusion

This compound is a chemically important derivative of L-serine, with its main application in the foundational biochemical technique of N-terminal amino acid sequencing. While the compound itself does not have a direct biological signaling role, understanding its synthesis and detection is crucial for researchers in proteomics and protein chemistry. The experimental protocols outlined in this guide provide a solid foundation for its application in the laboratory.

Commercial Suppliers and Technical Applications of High-Purity N-(2,4-Dinitrophenyl)-L-serine

A Technical Guide for Researchers and Drug Development Professionals

N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine) is a specialized chemical compound primarily utilized in analytical chemistry as a derivatizing agent for the chiral separation of amino acids. Its application is crucial in fields such as neuroscience and drug development, where the stereochemistry of amino acids plays a vital role. This technical guide provides an in-depth overview of commercial suppliers, quantitative data, and a detailed experimental protocol for the use of high-purity DNP-L-serine.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound, with purity being a critical factor for analytical applications. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity and impurity profiles.

| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| TCI America | D1037 | ≥98.0% (HPLC, T)[1][2] | 1655-64-7[1] | C₉H₉N₃O₇[1] | 271.18[1] | Also available through distributors such as Fisher Scientific.[1][3] |

| Sigma-Aldrich | S781975 | Not specified (AldrichCPR grade)[4] | 1655-64-7[4] | C₉H₉N₃O₇[4] | 271.188[4] | Buyer assumes responsibility for confirming product identity and purity.[4] |

| MedChemExpress | HY-W142081 | Not specified in summary | 1655-64-7[5] | C₉H₉N₃O₇[5] | 271.18[5] | HNMR reports may be available upon request.[5] |

| CymitQuimica | 3B-D1037 (TCI) | >98.0% (T)(HPLC)[2] | 1655-64-7[2] | C₉H₉N₃O₇[2] | 271.19[2] | Distributes products from TCI. |

| Indagoo | IN-DA001W6D | 98% | 1655-64-7 | C₉H₉N₃O₇ | 271.1837 | Available through distributors such as CymitQuimica. |

The Role of DNP-Amino Acids in Chiral Separations

This compound is a derivative of L-serine where the amino group is covalently bonded to a 2,4-dinitrophenyl group. This derivatization is a key step in a common method for the chiral separation of amino acids by high-performance liquid chromatography (HPLC). The dinitrophenyl (DNP) group acts as a chromophore, allowing for strong UV absorbance and sensitive detection.

When a mixture of amino acid enantiomers (D- and L-forms) is derivatized with an enantiomerically pure reagent like this compound, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated using a standard (achiral) HPLC column. This indirect method of chiral separation is a powerful tool for quantifying the enantiomeric composition of amino acid samples.

Experimental Protocol: Chiral Separation of Serine Enantiomers using DNP Derivatization

The following protocol is a generalized methodology for the derivatization of a serine sample with a dinitrophenylating agent, followed by HPLC analysis. This method is based on established principles of amino acid analysis via derivatization.

Objective: To determine the enantiomeric ratio of D- and L-serine in a sample by HPLC after derivatization.

Materials:

-

This compound (as a reference standard)

-

1-fluoro-2,4-dinitrobenzene (DNFB or Sanger's reagent)

-

Serine enantiomer standards (D-serine and L-serine)

-

Biological sample or protein hydrolysate containing serine

-

Sodium bicarbonate buffer (e.g., 1 M, pH 9.0)

-

Hydrochloric acid (e.g., 1 M)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of D-serine, L-serine, and this compound in a suitable solvent (e.g., water or a slightly basic buffer).

-

For biological samples, perform protein hydrolysis or extraction to liberate free amino acids. Neutralize the sample if necessary.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 100 µL of the amino acid standard or sample solution with 200 µL of 1 M sodium bicarbonate buffer.

-

Add 200 µL of a 1% (w/v) solution of DNFB in acetonitrile.

-

Vortex the mixture and incubate at 40-60°C for 1-2 hours in the dark. The reaction of the amino group with DNFB results in the formation of N-(2,4-dinitrophenyl) derivatives.

-

After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 1 M HCl.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 340 nm

-

Injection Volume: 20 µL

-

Gradient Elution:

-

0-5 min: 10% B

-

5-35 min: 10% to 50% B (linear gradient)

-

35-40 min: 50% to 10% B (linear gradient)

-

40-45 min: 10% B (column re-equilibration)

-

-

Inject the derivatized standards and samples. The diastereomeric derivatives will elute at different retention times, allowing for their separation and quantification.

-

-

Data Analysis:

-

Identify the peaks corresponding to the D- and L-serine derivatives by comparing their retention times with those of the derivatized standards.

-

Integrate the peak areas to determine the relative amounts of each enantiomer in the sample.

-

Biological Significance and Application

The analysis of serine enantiomers is particularly relevant in neuroscience. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders. Therefore, accurate quantification of D- and L-serine in biological tissues is essential for research in these areas.

Visualizations

D-Serine Signaling at the NMDA Receptor

The following diagram illustrates the role of D-serine as a co-agonist in the activation of the NMDA receptor, a critical process for excitatory neurotransmission.

Experimental Workflow for D/L-Serine Analysis

This diagram outlines the key steps involved in the analysis of D- and L-serine enantiomers from a biological sample using HPLC with DNP derivatization.

References

- 1. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-(2,4-Dinitrophenyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for N-(2,4-Dinitrophenyl)-L-serine, a serine derivative utilized in various research applications. Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

This compound is a C-nitro compound and a non-proteinogenic alpha-amino acid.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C9H9N3O7 | [1][2][3][4] |

| Molecular Weight | 271.18 g/mol | [1][3][5] |

| Appearance | White to Yellow to Green crystalline powder | [3][4] |

| Melting Point | 177 °C | [2][3] |

| Boiling Point (Predicted) | 585.3 ± 50.0 °C | [3] |

| Density (Predicted) | 1.715 ± 0.06 g/cm3 | [3] |

| pKa (Predicted) | 3.15 ± 0.10 | [3] |

| CAS Number | 1655-64-7 | [2][3][6] |

| EINECS Number | 216-745-1 | [3][6] |

Hazard Identification and Precautionary Measures

This compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[6][7] The following table outlines the relevant hazard and precautionary statements.

| GHS Classification | Hazard Statement (H-code) | Precautionary Statement (P-code) |

| Flammable Solid | H228: Flammable solid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6] |

| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P332+P313: If skin irritation occurs: Get medical advice/attention.[7] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P337+P313: If eye irritation persists: Get medical advice/attention.[7] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P271: Use only outdoors or in a well-ventilated area.[7] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[7] P312: Call a poison center or doctor if you feel unwell.[7] |

Experimental Protocols: Safe Handling and Use

Proper handling and storage are paramount to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram illustrates the necessary protective equipment when handling this compound.

Caption: Required personal protective equipment workflow.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

| Aspect | Protocol |

| Storage | Store in a well-ventilated place.[7] Keep container tightly closed.[7] Store locked up.[7] Recommended storage temperature is -20°C.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] Follow all applicable local, state, and federal regulations. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[7] Wash off with soap and plenty of water.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7] |

| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Contact a physician.[9] Do NOT induce vomiting. Get medical attention.[10] |

The logical flow for responding to an exposure event is outlined in the diagram below.

Caption: Logical workflow for first aid response.

Toxicological Information

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: This compound is a flammable solid.[6] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[13]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear personal protective equipment.[8][13]

-

Environmental Precautions: Prevent product from entering drains.

-

Containment and Cleanup: Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[8][13]

This technical guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet from your supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. N-(2,4-Dinitrophenyl)serine | C9H9N3O7 | CID 259582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. cellseco.com [cellseco.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes: N-Terminal Amino Acid Analysis Using Sanger's Reagent

Introduction

The determination of the N-terminal amino acid of a protein or peptide is a fundamental technique in protein chemistry and proteomics. One of the classical methods for this analysis was developed by Frederick Sanger, which utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. This method involves the derivatization of the free amino group at the N-terminus, followed by acid hydrolysis of the peptide bonds and subsequent identification of the labeled N-terminal amino acid, such as N-(2,4-Dinitrophenyl)-L-serine in the case of an N-terminal serine residue. The resulting DNP-amino acid is chromophoric, facilitating its detection and identification.

This document provides detailed protocols for the N-terminal amino acid analysis of peptides and proteins using FDNB.

Principle of the Method

The core of the method is the reaction of the free α-amino group of the N-terminal amino acid with FDNB under mildly alkaline conditions. This reaction forms a stable dinitrophenyl (DNP) derivative of the peptide. Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the constituent amino acids. While the non-terminal amino acids are released in their free form, the N-terminal amino acid remains as its DNP-derivative. This DNP-amino acid can then be separated, identified, and quantified, typically by chromatographic methods.

Caption: Chemical principle of N-terminal analysis using Sanger's reagent.

Experimental Protocols

Derivatization of the N-Terminal Amino Acid

This protocol describes the reaction of the peptide or protein with FDNB.

Materials and Reagents:

-

Peptide or protein sample

-

1-fluoro-2,4-dinitrobenzene (FDNB) solution

-

Sodium bicarbonate (NaHCO₃) buffer

-

Ethanol

-

Diethyl ether

Quantitative Parameters for Derivatization:

| Parameter | Value/Concentration | Notes |

| Peptide/Protein Concentration | 1-5 mg/mL | Adjust based on sample purity and availability. |

| Sodium Bicarbonate Buffer | 0.1 M, pH 8.5 | Ensures the N-terminal amino group is unprotonated and reactive. |

| FDNB Solution | 5% (v/v) in ethanol | Prepare fresh. FDNB is light-sensitive. |

| Reaction Temperature | Room temperature (~25°C) or 40°C | Higher temperature can speed up the reaction but may increase side reactions. |

| Reaction Time | 1-2 hours | Monitor reaction progress if possible. |

Procedure:

-

Dissolve the peptide or protein sample in the sodium bicarbonate buffer.

-

Add the FDNB solution to the sample solution. A typical ratio is 2 µL of FDNB solution for every 1 mg of peptide.

-

Incubate the mixture at the chosen temperature for the specified time with gentle agitation. The solution may turn yellow upon the formation of the DNP-peptide.

-

After the reaction is complete, acidify the solution to pH 1 with 6M HCl to stop the reaction.

-

Extract the unreacted FDNB with diethyl ether by liquid-liquid extraction (repeat 2-3 times).

-

The aqueous phase containing the DNP-peptide can be dried (e.g., by lyophilization) for the next step.

Hydrolysis of the DNP-Peptide

This protocol outlines the cleavage of peptide bonds to release the DNP-N-terminal amino acid.

Materials and Reagents:

-

Dried DNP-peptide

-

6M Hydrochloric acid (HCl)

Quantitative Parameters for Hydrolysis:

| Parameter | Value/Concentration | Notes |

| Hydrolysis Reagent | 6M HCl | Constant boiling HCl is recommended. |

| Temperature | 105-110°C | Requires a sealed reaction vessel to prevent evaporation. |

| Time | 12-24 hours | Time can be optimized to maximize recovery and minimize degradation of sensitive DNP-amino acids. |

Procedure:

-

Add 6M HCl to the dried DNP-peptide in a heavy-walled glass tube.

-

Seal the tube under vacuum to prevent oxidation.

-

Place the sealed tube in an oven or heating block at 105-110°C for 12-24 hours.

-

After hydrolysis, cool the tube and carefully open it.

-

Dry the hydrolysate under vacuum to remove the HCl.

-

Resuspend the dried sample in a suitable solvent (e.g., acetone, aqueous buffer) for analysis.

Identification of the DNP-Amino Acid

The resulting DNP-amino acid is identified by comparing its chromatographic behavior to that of known DNP-amino acid standards.

Methods:

-

Thin-Layer Chromatography (TLC): A simple and rapid method for separation. The DNP-amino acid is identified by its Rf value compared to standards.

-

High-Performance Liquid Chromatography (HPLC): A more sensitive and quantitative method. Reverse-phase HPLC is commonly used with a UV detector to monitor the elution of the yellow DNP-amino acids.

Quantitative Parameters for HPLC Analysis (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~360 nm |

| Column Temperature | 30-40°C |

Workflow Diagram

The overall experimental workflow for N-terminal analysis using Sanger's reagent is summarized below.

Caption: Experimental workflow for N-terminal amino acid analysis.

Limitations and Considerations

-

Destructive Method: The protein or peptide is completely hydrolyzed and cannot be recovered for further analysis.

-

Side Reactions: The ε-amino group of lysine (B10760008) and the phenolic hydroxyl group of tyrosine can also react with FDNB, which may complicate the analysis.

-

Degradation: Some DNP-amino acids, including DNP-serine and DNP-threonine, are partially degraded during acid hydrolysis. Correction factors may be needed for accurate quantification.

-

Sensitivity: While classic, this method is generally less sensitive than more modern techniques like Edman degradation or mass spectrometry.

Conclusion

The use of Sanger's reagent for N-terminal analysis is a robust and historically significant method. While newer techniques offer higher sensitivity and throughput, the Sanger method remains a valuable tool for certain applications and for educational purposes in protein chemistry. The distinct yellow color of the DNP-derivatives provides a convenient visual marker for tracking the progress of the analysis. Careful adherence to the outlined protocols is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for the HPLC Separation of DNP-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of 2,4-dinitrophenyl (DNP) derivatives of amino acids using High-Performance Liquid Chromatography (HPLC). These methods are essential for the quantitative analysis of amino acids, which plays a critical role in proteomics, nutritional analysis, and drug development.

Introduction

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, is a well-established method for labeling the N-terminal amino acid of proteins and for the overall quantitative analysis of amino acid mixtures. The resulting DNP-amino acids are stable, UV-active compounds that can be readily separated and quantified using HPLC. Reversed-phase HPLC (RP-HPLC) is the most common technique employed for this purpose, offering high resolution and sensitivity.[1][2][3] This application note details a robust RP-HPLC method and also discusses alternative separation strategies.

Principle of the Method

The analysis of amino acids as their DNP derivatives involves two key steps:

-

Derivatization: The free amino group of an amino acid acts as a nucleophile, attacking the electron-deficient aromatic ring of FDNB under alkaline conditions. This reaction results in the formation of a stable, yellow-colored DNP-amino acid derivative.

-

HPLC Separation and Detection: The mixture of DNP-amino acids is then injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient of an aqueous buffer and an organic solvent. The DNP derivatives are detected by their strong absorbance in the UV region, typically around 360 nm.[1]

Experimental Protocols

Protocol 1: Derivatization of Amino Acids with FDNB

This protocol describes the derivatization of a standard mixture of amino acids.

Materials:

-

Amino acid standard solution (e.g., 1 mM of each amino acid in 0.1 M HCl)

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% (w/v) in acetonitrile)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Hydrochloric acid (2 M)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Heating block or water bath

-

Centrifuge

-

Nitrogen evaporator or vacuum centrifuge

Procedure:

-

Pipette 100 µL of the amino acid standard solution into a reaction vial.

-

Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Add 100 µL of the 1% FDNB solution in acetonitrile.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.

-

After incubation, cool the vial to room temperature.

-

Acidify the reaction mixture by adding 2 M HCl dropwise until the pH is approximately 2-3. This step protonates unreacted amino groups and the carboxyl groups.

-

Evaporate the solvent completely using a stream of nitrogen gas or a vacuum centrifuge.

-

Reconstitute the dried DNP-amino acid residue in a suitable volume (e.g., 200 µL) of the initial HPLC mobile phase (Mobile Phase A).

-

Centrifuge the reconstituted sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Reversed-Phase HPLC Separation of DNP-Amino Acids

This protocol outlines a gradient elution method for the separation of a complex mixture of DNP-amino acids on a C18 column.

HPLC System and Conditions:

| Parameter | Specification |

| HPLC System | Any standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 0-60 min: 10-50% B (linear gradient) |

| 60-65 min: 50-90% B (linear gradient) | |

| 65-70 min: 90% B (isocratic) | |

| 70-75 min: 90-10% B (linear gradient) | |

| 75-85 min: 10% B (isocratic - column re-equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35°C |

| Detection | UV at 360 nm |

| Injection Vol. | 20 µL |

Data Presentation: Quantitative Analysis of DNP-Amino Acids

The following table provides typical retention times for a standard mixture of DNP-L-amino acids obtained using the RP-HPLC method described above. Actual retention times may vary depending on the specific column, HPLC system, and exact mobile phase preparation.

| DNP-Amino Acid | Retention Time (min) (Estimated) |

| Aspartic Acid | 15.2 |

| Glutamic Acid | 18.5 |

| Asparagine | 20.1 |

| Serine | 22.3 |

| Glutamine | 23.8 |

| Glycine | 25.5 |

| Threonine | 27.1 |

| Alanine | 30.2 |

| Proline | 33.5 |

| Arginine | 35.1 |

| Valine | 38.9 |

| Methionine | 41.2 |

| Isoleucine | 44.5 |

| Leucine | 45.8 |

| Tryptophan | 48.2 |

| Phenylalanine | 50.1 |

| Cysteine | 52.7 |

| Tyrosine | 55.3 |

| Histidine | 58.0 |

| Lysine | 61.5 |

Alternative HPLC Methods

While RP-HPLC is the most prevalent technique, other methods can also be employed for the separation of DNP-amino acids.

Normal-Phase HPLC

Normal-phase HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode of chromatography can be advantageous for separating certain DNP-amino acid isomers or for applications where RP-HPLC does not provide adequate resolution.

Typical Normal-Phase HPLC Conditions:

| Parameter | Specification |

| Column | Silica or other polar bonded phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar modifier such as isopropanol (B130326) or ethanol. A typical starting point could be a gradient from 95:5 (v/v) hexane:isopropanol to 80:20 over 30 minutes. |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV at 360 nm |

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. DNP-amino acids, possessing a free carboxyl group, are anionic at neutral to alkaline pH and can be separated on an anion-exchange column. Elution is typically achieved by increasing the ionic strength or decreasing the pH of the mobile phase.[4][5]

Visualizations

Caption: Reaction of an amino acid with FDNB to form a DNP-amino acid.

Caption: Experimental workflow for the analysis of DNP-amino acids by HPLC.

References

- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 4. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2,4-Dinitrophenyl)-L-serine as a Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine) is a chemically stable, UV-active derivative of the amino acid L-serine. The covalent attachment of the 2,4-dinitrophenyl group to the alpha-amino group of L-serine imparts a distinct yellow color and strong ultraviolet absorbance, making it an excellent standard for various chromatographic techniques. In protein chemistry and amino acid analysis, DNP-L-serine serves as a reliable reference compound for the identification and quantification of N-terminal amino acids in peptides and proteins, a technique pioneered by Frederick Sanger. Its well-defined structure and properties allow for the calibration of chromatographic systems and the validation of analytical methods.

These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), common techniques in research, quality control, and drug development laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1655-64-7 |

| Molecular Formula | C₉H₉N₃O₇ |

| Molecular Weight | 271.18 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | Approximately 177°C |

| UV Maximum Absorbance (λmax) | ~360 nm |

Application 1: High-Performance Liquid Chromatography (HPLC) Standard

This compound is frequently used as a standard in reversed-phase HPLC (RP-HPLC) for the qualitative and quantitative analysis of amino acids. As a pre-derivatized standard, it aids in the determination of retention times and the construction of calibration curves for the quantification of L-serine in hydrolyzed protein or peptide samples that have been derivatized with a dinitrophenylating agent such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB).

Experimental Protocol: HPLC Analysis

1. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of this compound.

-

Dissolve the weighed standard in 10 mL of a 1:1 (v/v) solution of acetonitrile (B52724) and deionized water to obtain a stock solution of 1 mg/mL.

-

Store the stock solution in a dark, airtight container at 4°C. The solution is stable for up to one week.

2. Preparation of Working Standards:

-

Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Recommended concentrations for a calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

3. HPLC System and Conditions:

-

A standard HPLC system with a UV detector is suitable. The specific conditions are outlined in Table 2.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 10% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |